2-(1,2-oxazol-3-yl)propanoic acid
Description
Properties
CAS No. |
1509153-96-1 |
|---|---|
Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-oxazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of α-halo ketones with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the oxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazoline derivatives.
Scientific Research Applications
2-(1,2-oxazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Aromatic substituents (e.g., phenyl in ) may improve binding affinity to biological targets through π-π interactions.
Ring System Variations :
- Replacing oxazole with oxadiazole (as in ) introduces an additional nitrogen atom, altering electronic properties and metabolic stability. Oxadiazoles are often more resistant to hydrolysis than oxazoles.
Agrochemical vs. Pharmaceutical Potential: Phenoxy propanoic acids like dichlorprop-p and haloxyfop are established herbicides, whereas oxazole derivatives are explored for pharmaceutical applications due to their heterocyclic diversity.
Q & A
Q. How can this compound serve as a building block for complex molecules in PROTACs or bioconjugates?
- Methodological Answer :
- Click chemistry : Attach via azide-alkyne cycloaddition to PEG linkers (e.g., for PROTACs).
- Amide coupling : Use EDC/NHS to conjugate with peptides or antibodies.
- Cross-coupling reactions : Suzuki-Miyaura to functionalize the oxazole ring with aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
